2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine
Description
2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a methyl group at position 3 and a chlorophenylamine moiety at position 4. This structure combines two pharmacologically significant heterocycles—1,2,4-triazole and 1,3,4-thiadiazole—which are known for their antimicrobial, anti-inflammatory, and plant growth-regulating activities .
Properties
IUPAC Name |
2-chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5S/c1-5-13-14-10-16(5)15-9(17-10)6-2-3-7(11)8(12)4-6/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIDQGHCUJTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine are PARP-1 and EGFR . These targets are crucial in various biological processes. PARP-1 is involved in DNA repair pathways, while EGFR plays a significant role in cell growth and proliferation.
Mode of Action
This compound interacts with its targets, leading to changes in their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR. The inhibition of these targets can lead to the disruption of DNA repair and cell growth processes, respectively.
Biochemical Pathways
The compound affects the DNA repair pathways and cell growth processes. By inhibiting PARP-1, it disrupts the DNA repair pathways, making cells more vulnerable to DNA-damage response suppression. The inhibition of EGFR disrupts cell growth and proliferation.
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells. For instance, it has been found to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level. This leads to cell cycle arrest at the G2/M phase.
Biological Activity
2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine is a compound of significant interest due to its potential biological activities. It incorporates the 1,3,4-thiadiazole and triazole moieties, which are known for their diverse pharmacological properties. This article provides a detailed overview of the biological activity associated with this compound, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 265.72 g/mol
This compound's structure allows it to interact with various biological targets due to the presence of chlorine and nitrogen heterocycles.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of antimicrobial activities. Specifically:
- Mechanism of Action : The presence of the thiadiazole ring enhances the compound's ability to inhibit microbial growth by interfering with bacterial cell wall synthesis and metabolic pathways.
- Case Studies : Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example:
Anticancer Activity
The anticancer potential of compounds containing the triazole and thiadiazole moieties has been explored extensively:
- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways including ERK signaling suppression.
- Research Findings : In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines:
Other Therapeutic Activities
In addition to antimicrobial and anticancer properties, compounds similar to this compound have shown potential in other therapeutic areas:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenylamine Group
2-Methoxy Analog (C11H11N5OS) :
The methoxy-substituted derivative (2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine) differs by replacing the chloro group with a methoxy group. This substitution reduces electronegativity but increases steric bulk, which may alter solubility and receptor interactions. Commercially available at $378–$796.95/g, this compound is used in pharmacological studies but lacks reported bioactivity data .- Pyridinecarboxamide Derivative: N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide introduces a pyridinecarboxamide group, enhancing hydrogen-bonding capacity.
Core Heterocycle Modifications
- Benzo[b]thiophene-Containing Analogs: Compounds like 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () replace the phenylamine group with a benzo[b]thiophene moiety. This substitution significantly alters electronic properties and bioactivity, with reported antimicrobial and anticancer activities. Microwave-assisted synthesis of these derivatives achieves higher yields (85–90%) compared to conventional methods (60–70%) .
Naphthyl-Substituted Derivatives :
Compounds such as 3-(α-naphthylmethylene)-6-alkyl/aryl triazolothiadiazoles exhibit enhanced herbicidal and plant growth-regulating activities due to the bulky naphthyl group, which improves membrane permeability. For example, 4d (3-(α-naphthylmethylene)-6-phenyl) showed 80% inhibition against Xanthomonas oryzae at 100 ppm .
Data Table: Key Comparisons
Q & A
Q. What synthetic routes are commonly employed to prepare 2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylamine?
The compound is synthesized via intermolecular condensation of 4-amino-5-chloro-2-methoxybenzoic acid derivatives with reagents like 2-chloroacetic acid or bromo-diethylmalonate. Key steps include cyclization of triazole-thiol intermediates under phosphoryl chloride (POCl₃) catalysis, as described for structurally analogous triazolo-thiadiazoles . Optimization involves controlling reaction time (e.g., 24 hours in POCl₃) and stoichiometric ratios to minimize side products .
Q. Which spectroscopic and chromatographic techniques validate the structural integrity of this compound?
- 1H NMR and IR spectroscopy confirm functional groups (e.g., NH₂, C-Cl) and aromatic substitution patterns .
- Elemental analysis ensures purity (>95%), while HPLC monitors reaction progress and quantifies impurities .
- Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for triazolo-thiadiazole derivatives .
Q. What initial biological screening data exist for this compound?
Early studies highlight antifungal potential via inhibition of fungal lanosterol 14α-demethylase (CYP51), with IC₅₀ values inferred from molecular docking against PDB:3LD6 . Antiproliferative activity against cancer cell lines (e.g., HepG2) has also been reported, though specific IC₅₀ ranges require further validation .
Advanced Research Questions
Q. How does microwave-assisted synthesis enhance the efficiency of triazolo-thiadiazole derivatives?
Microwave irradiation reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields (by 15–20%) compared to classical thermal methods. This technique minimizes decomposition of thermally labile intermediates, as shown in the synthesis of analogous triazolo-thiadiazoles under controlled power (300 W) and temperature (120°C) .
Q. What molecular docking strategies predict the compound’s interaction with heparanase?
Docking simulations using AutoDock Vina or Schrödinger Suite evaluate binding affinities to heparanase (PDB:5E9B). Substituents like 4-chlorophenyl or 4-iodophenol enhance interactions with catalytic residues (Glu225, Gln263), correlating with IC₅₀ values of 3–12 µg/mL . Free energy perturbation (FEP) calculations further refine predictions of substituent effects .
Q. How do structural modifications at the 3-methyl and 6-aryl positions influence biological activity?
- 3-Methyl group : Enhances metabolic stability by reducing cytochrome P450 oxidation.
- 6-Aryl substituents : Electron-withdrawing groups (e.g., Cl, Br) improve heparanase inhibition by 30–50% compared to electron-donating groups (e.g., OCH₃), as shown in SAR studies .
- Phenylamine moiety : Modulating para-substitutions (e.g., Cl vs. CF₃) alters solubility and membrane permeability, impacting in vivo efficacy .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, serum concentration) or cell line heterogeneity. For example:
- Antifungal activity : Discrepant MIC values may reflect differences in fungal strain susceptibility (e.g., Candida albicans vs. Aspergillus fumigatus) .
- Cytotoxicity : Conflicting IC₅₀ data in cancer cells can be addressed by standardizing MTT assay protocols and validating via orthogonal assays (e.g., clonogenic survival) .
Q. What formulation strategies address solubility challenges in preclinical studies?
- Salt formation : Carboxylic acid derivatives (e.g., sodium salts) improve aqueous solubility by 10-fold, as shown for triazolo-thiadiazine analogs .
- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in murine models, achieving sustained release over 72 hours .
Methodological Notes
- Synthesis Optimization : Use POCl₃ as a cyclizing agent under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Data Validation : Cross-validate docking results with experimental mutagenesis (e.g., heparanase Glu225Ala mutants) .
- Biological Assays : Include positive controls (e.g., ketoconazole for antifungal assays, suramin for heparanase inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
